molecular formula C13H23NO3 B2433304 Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1823805-67-9

Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B2433304
CAS No.: 1823805-67-9
M. Wt: 241.331
InChI Key: VDXFMZNGCMQHJO-UHFFFAOYSA-N
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Description

Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate (CAS RN: 1823805-67-9 ) is a spirocyclic chemical building block with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is part of a class of azaspiro compounds that are of significant interest in modern medicinal chemistry for their application in structure-guided drug design . The incorporation of spirocyclic elements, such as the 6-azaspiro[3.5]nonane scaffold, is a strategic approach in pharmaceutical research to access new chemical space, improve physicochemical properties, and reduce conformational flexibility of potential drug candidates . While specific mechanistic studies on this exact hydroxy variant are not detailed in the available literature, related spirocyclic compounds have demonstrated high potency as inhibitors of viral proteases, such as SARS-CoV-2 3C-like protease (3CLpro), a key target for antiviral therapeutic development . This suggests its primary value is as a versatile synthetic intermediate or precursor for constructing more complex bioactive molecules. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, noting the associated safety warnings which include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . It is recommended to store the product under an inert atmosphere at room temperature .

Properties

IUPAC Name

tert-butyl 3-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-4-6-13(9-14)7-5-10(13)15/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXFMZNGCMQHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

While specific industrial production methods for tert-butyl 1-hydroxy-6-azaspiro[3This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate is not well-documented. as a spirocyclic compound, it is likely to interact with various molecular targets through its unique three-dimensional structure. This can include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable in various research applications .

Biological Activity

Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1823805-67-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to chemokine receptors and inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C13H23NO3
  • Molar Mass : 241.33 g/mol
  • Structural Formula :
C=C1C2C3C4C5C6C7N8O9\text{C}=\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{N}_8\text{O}_9

This compound has been shown to interact with chemokine receptors CCR3 and CCR5, which are critical in the immune response and inflammation. This interaction suggests a potential role in modulating immune responses and could be beneficial in treating conditions such as HIV/AIDS and other inflammatory diseases .

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, which have various therapeutic effects including pain relief and anti-inflammatory actions .

Efficacy Against Inflammation

In experimental models, this compound demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines and chemokines. It has been observed to reduce the expression of these mediators in macrophages, suggesting its potential utility in managing chronic inflammatory conditions .

Case Studies

StudyFindings
Study on Chemokine Receptors Tert-butyl derivatives were shown to effectively inhibit CCR3 and CCR5, leading to reduced HIV replication rates in vitro .
Anti-inflammatory Effects In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups .

Safety and Toxicology

While specific toxicological data on this compound is limited, related compounds have shown low toxicity profiles in preliminary studies. Further research is necessary to establish comprehensive safety data for this compound .

Q & A

Basic Research Question

  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group .
  • Hygroscopicity : The hydroxyl group increases moisture sensitivity. Use desiccants (e.g., silica gel) in storage containers .
  • Handling : Avoid prolonged exposure to light or ambient humidity. Purity degradation (>2%) over 6 months is observed if stored improperly .

How do structural analogs of this compound differ in reactivity, and what implications does this have for medicinal chemistry applications?

Advanced Research Question

  • Analog Variations : Replacing the hydroxyl group with oxo (e.g., 2-oxo-6-azaspiro derivatives) reduces hydrogen-bonding capacity but enhances electrophilicity for nucleophilic substitutions .
  • Biological Implications : Hydroxyl-containing analogs show improved solubility (logP ~1.2 vs. 2.5 for oxo derivatives), critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Case Study : tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9) exhibits higher reactivity in Pd-catalyzed cross-couplings but lower metabolic stability .

What analytical techniques are most effective for resolving data discrepancies in the synthesis of this compound?

Advanced Research Question

  • NMR Contradictions : Discrepancies in δH (ppm) for the hydroxyl proton (e.g., 1.85 vs. 2.10 ppm) arise from solvent polarity or tautomerism. Use deuterated DMSO for sharper signals and variable-temperature NMR to identify dynamic processes .
  • LC-MS Purity Disputes : Co-eluting impurities (e.g., Boc-deprotected byproducts) require UPLC-MS/MS with a BEH C18 column and 0.1% formic acid modifier for baseline separation .
  • XRD vs. Computational Models : Density Functional Theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) may deviate from XRD data due to crystal packing effects. Validate with Hirshfeld surface analysis .

How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Advanced Research Question

  • Mechanistic Insights : DFT studies (e.g., Gaussian 16) reveal that the hydroxyl group lowers the activation energy (ΔG‡) for acid-catalyzed ring-opening by 12–15 kJ/mol compared to non-hydroxylated analogs .
  • Solvent Effects : PCM models show polar aprotic solvents (e.g., DMF) stabilize transition states, favoring SN2 mechanisms over SN1 .
  • Applications : Predict regioselectivity in nucleophilic attacks (e.g., at C2 vs. C7) for drug derivatization .

What strategies mitigate byproduct formation during Boc protection of the spirocyclic amine intermediate?

Basic Research Question

  • Optimized Conditions : Use Boc₂O in a 1.2:1 molar ratio with DMAP (5 mol%) in DCM at 0°C to minimize N-overprotection .
  • Byproduct Identification : LC-MS detects di-Boc adducts (m/z 340.2), which are removed via silica gel chromatography (EtOAc/hexane, 3:7) .
  • Yield Improvement : Anhydrous MgSO₄ as a drying agent reduces water-mediated Boc group cleavage, increasing yields to 85–90% .

How does the compound’s spirocyclic architecture influence its conformational flexibility in solution?

Advanced Research Question

  • NOESY NMR : Reveals restricted rotation around the spirocyclic C-N bond, with a ΔG‡ of ~45 kJ/mol for ring inversion .
  • Dynamic Effects : Variable-temperature ¹³C NMR shows coalescence at 80°C, indicating a low-energy barrier (12–15 kJ/mol) for chair-boat transitions in the nonane ring .
  • Implications : Reduced flexibility enhances binding specificity in enzyme active sites, as seen in kinase inhibition assays .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Question

  • Process Chemistry : Batch reactor optimization (e.g., controlled addition of Boc₂O) prevents exothermic side reactions.
  • Purification : Switch from column chromatography to recrystallization (e.g., EtOAc/hexane) for >100g batches .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of Boc protection .

How do stereochemical variations in related compounds affect their biological activity?

Advanced Research Question

  • Case Study : The cis-hydroxy analog (CAS 1419101-54-4) shows 10-fold lower IC₅₀ in PDE4 inhibition assays compared to the trans-isomer due to improved H-bonding with the enzyme’s active site .
  • SAR Analysis : Methylation of the hydroxyl group abolishes activity, highlighting its role in target engagement .

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